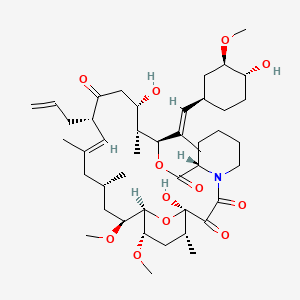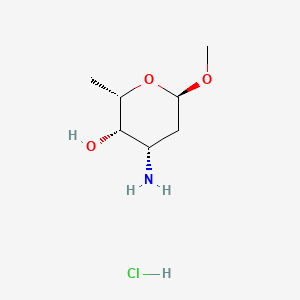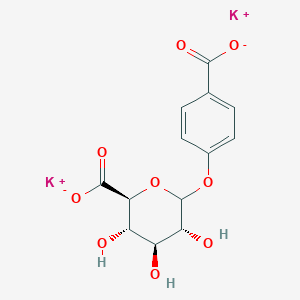![molecular formula C10H12Cl2N2 B1141403 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl CAS No. 850734-85-9](/img/structure/B1141403.png)
7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine-based bis(thieno[2,3-b]pyridines) involves the preparation of these compounds in good yields using bis(pyridinethione). The synthesis typically includes reacting the synthon with different α-halogenated reagents or hydrazonyl chlorides, followed by cyclization processes to achieve the desired structures. This approach highlights the versatility and efficiency of synthesizing complex molecules involving piperazine and thieno[2,3-b]pyridine units (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).
Molecular Structure Analysis
The molecular structure of related thienopyridine derivatives reveals interesting conformational details. For instance, the piperazine ring can exhibit a chair conformation, and the tetrahydropyridine ring can adopt a half-chair conformation. These conformations are crucial for understanding the molecular interactions and reactivity of the compound. Intermolecular hydrogen bonds, such as C—H⋯S and C—H⋯O, play a significant role in establishing the molecular packing and stability of these compounds (Duan Niu, Shu-Yun Huang, Ping-Bao Wang, Dengke Liu, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine-based compounds and thieno[2,3-b]pyridine derivatives are characterized by their reactivity with various reagents and their potential as inhibitors or modulators in biological systems. For example, certain bis(thieno[2,3-b]pyridine) derivatives have shown promising activity as acetylcholinesterase inhibitors, which could be relevant for therapeutic applications. The specific reactivity patterns of these compounds underline their utility in synthesizing targeted molecules with desired biological activities (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).
Physical Properties Analysis
Although specific details on the physical properties of 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl are not directly available, the study of similar compounds provides insights into their solubility, melting points, and crystalline structures. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties of piperazine and thieno[2,3-b]pyridine derivatives, including their acidity, basicity, reactivity with nucleophiles and electrophiles, and photophysical properties, are crucial for their applications in chemical synthesis and drug development. The ability to undergo various chemical reactions makes these compounds valuable building blocks in organic synthesis and potential candidates for developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One study explored piperazine-based bis(thieno[2,3-b]pyridines), closely related to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl, as potential acetylcholinesterase inhibitors. This research suggests that compounds within this class can exhibit significant inhibition of acetylcholinesterase, with certain derivatives showing notably high effectiveness (Ahmed, Mekky, & Sanad, 2022).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal potential of compounds structurally similar to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl. For instance, thiazolidinone derivatives containing the pyridin-2-yl-piperazine unit showed significant antimicrobial activity against various bacteria and fungi (Patel, Kumari, & Patel, 2012). Additionally, novel amalgamations of triazoles, piperidines, and thieno pyridine rings have been evaluated for their antifungal properties, showing moderate to good activity against specific fungal strains (Darandale et al., 2013).
Anticancer Activity
Piperazine derivatives have also been investigated for their potential anticancer activities. For example, a study focusing on piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed good anticancer activity against various cancer cell lines (Kumar et al., 2013). Another research synthesized thieno[3,2-d]pyrimidines with a piperazine unit, intended as anticancer agents, emphasizing the role of these compounds in inhibiting protein tyrosine kinases (Min, 2012).
Molecular Structure and Design
The molecular structures of various piperazine derivatives, including those similar to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl, have been analyzed to understand their potential pharmacological applications. For instance, the crystal and molecular structures of certain isothiazolopyridines with piperazine units were determined, which can provide insights into their analgesic properties (Karczmarzyk & Malinka, 2008).
Safety And Hazards
Specific safety and hazard information for 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl is not directly mentioned in the search results. However, it is important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use of 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl are not directly mentioned in the search results. However, given its role as a synthetic intermediate in pharmaceutical synthesis23, it may have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIHEMWGLYVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005442 | |
| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride | |
CAS RN |
850734-85-9, 850734-84-8 | |
| Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)






![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)